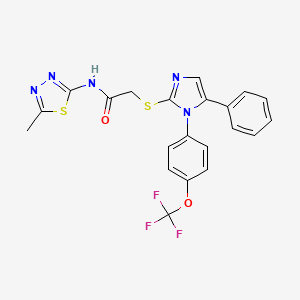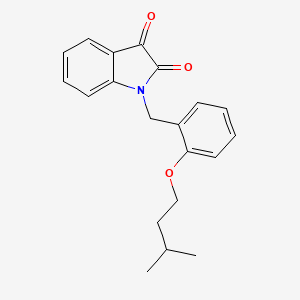
1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione” is a chemical compound with the molecular formula C20H21NO3. It is a derivative of indoline-2,3-dione, also known as isatin . Indoline-2,3-dione derivatives have been studied for their potential as antitumor agents .
Synthesis Analysis
Indoline-2,3-dione derivatives can be synthesized through various methods. One such method involves the synthesis of 1,5-disubstituted indolin-2,3-diones . The compounds are designed as acetylcholine esterase (AChE) inhibitors . Another method involves the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis
The molecular structure of “this compound” includes an indoline-2,3-dione core with a benzyl group at the N-1 position and an isopentyloxy group at the 2-position.Chemical Reactions Analysis
Indoline-2,3-dione and its derivatives can undergo various chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions can produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Scientific Research Applications
Synthesis and Chemical Transformations
Isatins, including compounds structurally related to 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione, serve as versatile substrates for synthesizing a wide range of heterocyclic compounds. They are employed in organic synthesis to create indoles, quinolines, and other heterocycles, demonstrating significant utility in drug synthesis and material science. These compounds' synthetic applications extend to creating complex molecular structures with potential therapeutic and industrial relevance (S. J. Garden & Â. C. Pinto, 2001).
Pharmacological and Biological Properties
Indoline-diones, by extension, could exhibit modulatory effects on biochemical processes, akin to those found in mammalian tissues. Research on similar compounds has explored their biological and pharmacological properties, including anticorrosive, antibacterial, and anticancer activities. For instance, indole-2,3-dione derivatives are reported to possess antibacterial activities and are explored for their corrosion inhibition properties on metals, highlighting their potential in medical and industrial applications (Yanhong Miao, 2014).
Catalysis and Material Science
The structural framework of indoline-diones also finds applications in catalysis and the development of functional materials. Their involvement in copper-catalyzed synthesis reactions showcases the potential for creating complex organic molecules, indicating their importance in synthetic chemistry and material development (Yun Liu & Jinwei Sun, 2012).
Mechanism of Action
Target of Action
Similar compounds such as isoindolines and isoindoline-1,3-diones have been found to interact with the human dopamine receptor d2 , suggesting a potential application as antipsychotic agents .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as the dopamine receptor d2, by binding to the main amino acid residues at its allosteric binding site .
Biochemical Pathways
Similar compounds have been found to modulate the dopamine receptor d3, which suggests a potential capacity in the treatment of alzheimer’s disease .
Result of Action
Related compounds have been found to have effects on the serotonergic system .
Action Environment
The synthesis of similar compounds has been explored under various conditions, suggesting that environmental factors could potentially influence their action .
properties
IUPAC Name |
1-[[2-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)11-12-24-18-10-6-3-7-15(18)13-21-17-9-5-4-8-16(17)19(22)20(21)23/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJQEBXVXSYMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride](/img/structure/B2724197.png)
![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2724201.png)

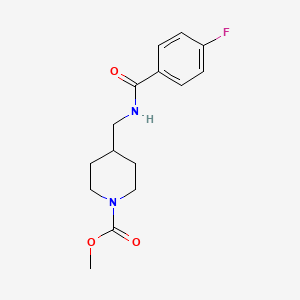
![2-chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-yl]acetamide](/img/structure/B2724205.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2724206.png)

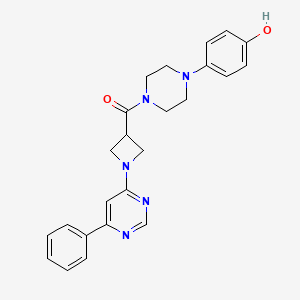
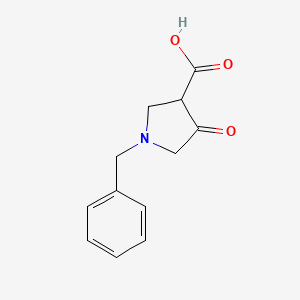

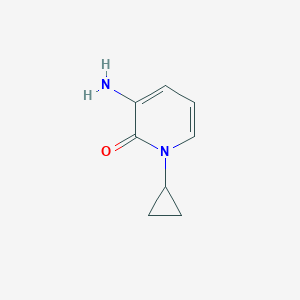
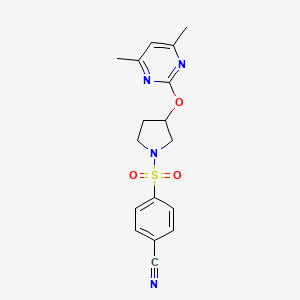
![5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2724215.png)
